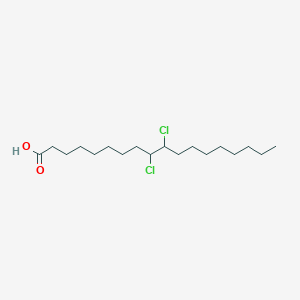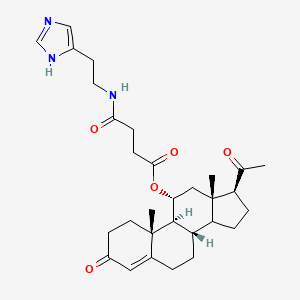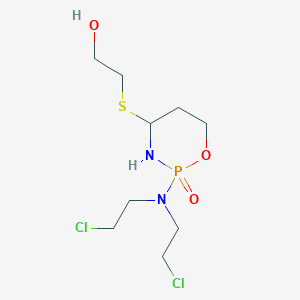
9,10-Dichlorostearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dichlorostearic acid is a long-chain fatty acid with the molecular formula C18H34Cl2O2. It is a chlorinated derivative of octadecanoic acid (stearic acid) and is characterized by the presence of two chlorine atoms at the 9th and 10th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9,10-Dichlorostearic acid can be synthesized through the chlorination of octadecanoic acid. The process involves the addition of chlorine atoms to the double bonds of octadecanoic acid under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a catalyst to facilitate the addition of chlorine atoms to the carbon chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized equipment to handle chlorine gas and control the reaction temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dichlorostearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can remove chlorine atoms, converting the compound back to octadecanoic acid.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Octadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Dichlorostearic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chlorinated fatty acids and derivatives.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating metabolic pathways.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9,10-Dichlorostearic acid involves its interaction with biological molecules. The compound can integrate into cellular membranes, affecting membrane fluidity and function. It may also interact with enzymes, altering their activity and influencing metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dichlorohexadecanoic acid: A chlorinated fatty acid with a shorter carbon chain.
9,10,12,13-Tetrachlorooctadecanoic acid: A derivative with additional chlorine atoms.
Stearic acid (octadecanoic acid): The non-chlorinated parent compound.
Uniqueness
9,10-Dichlorostearic acid is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
5829-48-1 |
|---|---|
Formule moléculaire |
C18H34Cl2O2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
9,10-dichlorooctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
Clé InChI |
IOVDLGFDMIRNLE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl |
| 5829-48-1 | |
Synonymes |
9,10-dichlorostearic acid diCl stearic acid threo-9,10-dichlorostearic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















